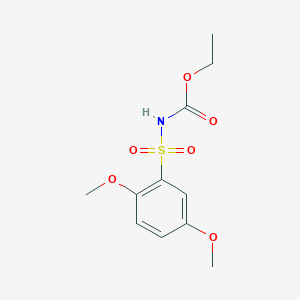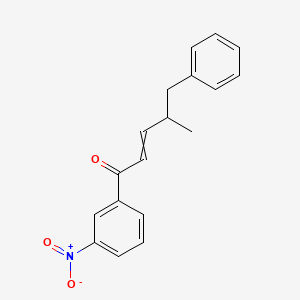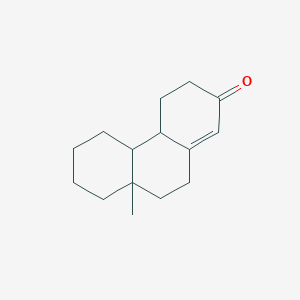![molecular formula C15H16BrNO2 B14393837 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one CAS No. 88152-58-3](/img/structure/B14393837.png)
2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one typically involves the radical C-carbonylation of methylcyclohexylamines. This process includes the δ-C-carbonylation of tertiary alkylamines and the synthesis of lactams. The reaction conditions often require the use of oxidants such as Pb(OAc)4 in the presence of K2CO3 . The reaction mixture is subjected to high pressure of carbon monoxide to ensure cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar bicyclic structures and exhibit antifungal properties.
2r,4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones: These compounds also share a similar core structure and have been studied for their antibacterial and antifungal activities.
Uniqueness
What sets 2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzoyl and bromo groups enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
88152-58-3 |
|---|---|
Molekularformel |
C15H16BrNO2 |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
2-benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one |
InChI |
InChI=1S/C15H16BrNO2/c16-12-8-10-6-7-17(13(9-10)14(12)18)15(19)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI-Schlüssel |
STGHTIPGZMFVEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2CC1CC(C2=O)Br)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)

![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)

![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
